molecular formula C11H18ClN3O B1527535 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride CAS No. 1236261-31-6

2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride

Cat. No.: B1527535
CAS No.: 1236261-31-6
M. Wt: 243.73 g/mol
InChI Key: RKBMVFXLWGUGCQ-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride is a substituted butanamide derivative characterized by a 2-pyridinylmethyl group attached to the amide nitrogen and a methyl group at the 3-position of the butanamide backbone. The compound’s hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and chemical research.

Properties

IUPAC Name

2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-5-3-4-6-13-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBMVFXLWGUGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H18ClN3OC_{11}H_{18}ClN_3O, and it features a pyridine ring, which is known to influence biological interactions. The hydrochloride salt form enhances solubility, making it suitable for various applications.

PropertyValue
Molecular FormulaC₁₁H₁₈ClN₃O
Molecular Weight233.73 g/mol
CAS Number1236257-03-6
SolubilitySoluble in water

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with pyridine derivatives under controlled conditions. Various methods have been explored to optimize yield and purity, including the use of peptide coupling reagents.

Antimicrobial Properties

Research indicates that compounds containing a pyridine moiety often exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains, suggesting its potential as an antibiotic agent.

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies reveal that the compound can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, with a higher efficacy observed against Gram-positive strains.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Ezugwu et al. (2020) evaluated the antimicrobial effects of several derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .
  • Toxicological Assessment : A toxicological assessment was performed to evaluate the safety profile of the compound. Results showed no significant acute toxicity at doses up to 2000 mg/kg in animal models, indicating a favorable safety margin for further development .

Research Findings

Recent findings emphasize the compound's role as a potential lead in drug development:

  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects : Investigations into neuroprotective effects are ongoing, with initial results indicating possible benefits in models of neurodegenerative diseases.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₁H₁₈ClN₃O
  • CAS Number: 1236261-31-6
  • Molecular Weight: 239.73 g/mol

The structure includes an amine group and a pyridine ring, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 2-amino-3-methyl-N-(2-pyridinylmethyl)butanamide exhibit notable antimicrobial properties. A study evaluated various complexes formed with this ligand against gram-positive and gram-negative bacteria. The results showed that certain complexes had zones of inhibition comparable to standard antibiotics:

CompoundZone of Inhibition (mm)Bacteria Tested
Complex A18 mmK. pneumonia
Complex B16 mmStreptococcus

These findings suggest that the compound could be developed into effective antimicrobial agents, especially in the context of drug-resistant strains .

Antioxidant Properties

The antioxidant potential of 2-amino-3-methyl-N-(2-pyridinylmethyl)butanamide was assessed through free radical scavenging assays using DPPH and ABTS methods. The compound demonstrated moderate scavenging activity, indicating its potential role as an antioxidant in pharmaceutical formulations:

Assay TypeIC50 Value (μg/mL)
DPPH150.88
ABTS199.10

These results highlight the compound's ability to mitigate oxidative stress, which is linked to various diseases .

Enzyme Inhibition Studies

Inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were also observed. The IC50 values for these enzymes were found to be promising:

EnzymeIC50 Value (μg/mL)
AChE0.95
BChE0.87

Such inhibition profiles suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Synthesis and Coordination Chemistry

The synthesis of coordination complexes involving this compound has been explored, revealing enhanced biological activities compared to uncoordinated ligands. For instance, silver and copper complexes formed with this ligand exhibited superior antibacterial activity due to their unique structural arrangements and interactions with metal ions .

Case Study: Antimicrobial Efficacy

A specific study focused on the antimicrobial efficacy of a silver complex derived from 2-amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride showed significant effectiveness against both K. pneumoniae and Streptococcus species, with inhibition zones closely matching those of established antibiotics .

Case Study: Antioxidant Activity

Another research effort investigated the antioxidant capacity of this compound in cellular models exposed to oxidative stressors. The results indicated a protective effect against cell damage, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Chemical Reactions Analysis

Step 1: Amide Formation

  • Reagents : The amino acid (2-amino-3-methylbutanoic acid) reacts with a pyridine derivative (2-pyridinylmethylamine) in the presence of coupling agents (e.g., bis(trichloromethyl)carbonate) .

  • Conditions : The reaction is conducted in organic solvents (e.g., dichloromethane or THF) under controlled temperatures (-5°C to 110°C) .

  • Outcome : Formation of the amide bond between the amino group and the pyridinylmethyl group.

Step 2: Hydrochloride Salt Formation

  • Reagents : Hydrochloric acid.

  • Conditions : Acidic workup to protonate the amine group, yielding the hydrochloride salt.

Characterization Methods

The synthesized compound is validated using spectroscopic techniques:

Technique Key Observations
1H NMR Peaks at δ 1.39 (s, 9H) for tert-butyl groups and δ 3.76 (d, J = 5.9 Hz) for methylene groups adjacent to the pyridine ring .
13C NMR Signals at δ 28.6 (tert-butyl carbons) and δ 155.7 (amide carbonyl) .
MS Molecular ion peak at m/z 243.73, consistent with the molecular formula C11H18ClN3O .

Acid-Base Chemistry

  • The amino group acts as a nucleophile, participating in protonation/deprotonation equilibria.

  • The pyridine ring contributes to basicity, with a pKa of ~8.5 for the pyridinium ion.

Amide Hydrolysis

  • Under acidic or basic conditions, the amide bond hydrolyzes to yield the parent amino acid and pyridinylmethylamine .

  • Kinetics : Acidic hydrolysis is faster due to protonation of the amide oxygen.

Coordination Chemistry

  • The pyridine nitrogen can coordinate with metal ions (e.g., Cu²⁺, Ag⁺), forming complexes with potential antimicrobial activity .

  • Example : Silver complexes of similar pyridine derivatives exhibit luminescence at λem(337–369 nm) .

Therapeutic Potential

  • The compound’s amide and pyridine moieties enable binding to bromodomains (e.g., BRD4, ATAD2), which are targets in cancer and inflammatory disorders .

  • Binding Affinity : PepLite derivatives with similar scaffolds show IC50 values in the micromolar range for bromodomain inhibition .

Antimicrobial Activity

  • Complexes with silver ions exhibit moderate antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (N-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound : this compound 2-Pyridinylmethyl C₁₁H₁₈ClN₃O 243.74 Not explicitly listed Pyridine ring may enhance binding to metal ions or aromatic receptors.
2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride () Cyclopentyl C₁₀H₂₁ClN₂O 220.74 1236262-43-3 Higher rotatable bond count (3) suggests conformational flexibility; moderate PSA (55.1 Ų) indicates potential membrane permeability .
2-Amino-N-ethyl-3-methylbutanamide hydrochloride () Ethyl C₇H₁₇ClN₂O 180.68 1236254-95-7 Simpler alkyl chain may reduce steric hindrance, favoring synthesis scalability .
2-Amino-3-methyl-N-phenylbutanamide hydrochloride () Phenyl C₁₁H₁₇ClN₂O 228.72 635682-91-6 Aromatic phenyl group could improve thermal stability but increase hydrophobicity; discontinued commercial status hints at formulation challenges .
2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride () 4-Pyridinylmethyl C₁₁H₁₈ClN₃O 243.74 1236264-29-1 Isomeric pyridine substitution (4- vs. 2-position) may alter electronic properties and binding specificity .
2-Amino-3-methyl-N-(tetrahydrofuran-2-ylmethyl)butanamide hydrochloride () Tetrahydrofuran-2-ylmethyl C₁₀H₂₁ClN₂O₂ 236.74 1236261-04-3 Oxygen-containing tetrahydrofuran group could enhance solubility; classified as irritant .

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-pyridinylmethyl group in the target compound introduces a heteroaromatic moiety, which may facilitate interactions with enzymes or receptors via π-π stacking or hydrogen bonding. In contrast, the 4-pyridinylmethyl analog () could exhibit distinct binding modes due to positional isomerism .

Physicochemical Properties :

  • Compounds with smaller alkyl chains (e.g., ethyl in ) have lower molecular weights and simpler synthesis pathways but may lack target specificity.
  • Aromatic substituents (phenyl in ) increase molecular rigidity and hydrophobicity, which could limit aqueous solubility but improve lipid bilayer penetration .

The N-ethyl derivative () is marketed as an intermediate, highlighting its utility in modular drug synthesis .

Research and Development Implications

  • Structure-Activity Relationship (SAR) : Systematic modification of the N-substituent could optimize bioavailability or receptor affinity.
  • Crystallinity and Stability: Lessons from the morpholinoethyl-pentanamide disulfate/monosulfate crystalline forms () underscore the importance of salt forms in enhancing physicochemical properties .

Preparation Methods

Synthesis of 2-Aminobutanamide Hydrochloride (Model Compound)

A well-documented method for synthesizing 2-aminobutanamide hydrochloride, a close analogue, involves the following steps:

Step Reagents & Conditions Description Yield & Purity
1. Chlorination 2-Aminobutyric acid + bis(trichloromethyl)carbonate (triphosgene) in tetrahydrofuran (THF), -5 to 110°C, reflux, 8 hours Formation of 4-ethyl-2,5-oxazolidinedione intermediate 92.1% yield, 98.2% purity
2. Ammoniation Dissolve intermediate in methanol or ethanol, saturate with ammonia gas, 2-8 hours at room temperature Conversion to aminobutyramide -
3. Acidification Distill solvent partially, add concentrated hydrochloric acid to pH 3 Precipitation of 2-aminobutanamide hydrochloride salt 95.0% yield, 98.5% purity

Overall yield: 87.4% based on starting 2-aminobutyric acid.

Notes:

  • The chlorination step uses bis(trichloromethyl)carbonate as a safer alternative to bromination or thionyl chloride methods, reducing environmental impact and improving safety.
  • Ammoniation and acidification follow conventional protocols.
  • Organic solvents such as methanol or ethanol are preferred for ammoniation.

Introduction of Pyridinylmethyl Group

For the target compound, the N-(2-pyridinylmethyl) substituent is introduced typically via:

  • Alkylation of the amide nitrogen with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine under basic conditions.
  • Alternatively, coupling of 2-pyridinylmethylamine with the appropriate acid chloride or activated ester of 2-amino-3-methylbutanoic acid.

Although explicit experimental details for this exact compound are scarce, these methods are standard in amide functionalization chemistry.

Comparative Analysis of Preparation Routes

Method Starting Material Key Reagents Advantages Disadvantages
Bromination-Methylation-Ammoniation-Acidification Butyric acid Bromine, methylating agents, ammonia, HCl Established method Uses toxic bromine, high pressure ammonia, multi-step, safety concerns
Thionyl Chloride Chlorination-Ammoniation-Acidification 2-Aminobutyric acid Thionyl chloride, ammonia, HCl Shorter steps Generates SO2 and HCl waste, environmental pollution
Bis(trichloromethyl)carbonate Chlorination-Ammoniation-Acidification (Preferred) 2-Aminobutyric acid Bis(trichloromethyl)carbonate, ammonia, HCl Mild conditions, high yield, less waste, safer Requires controlled temperature and solvent handling

Reaction Conditions and Yields Summary

Step Temperature Time Solvent Yield (%) Purity (%)
Chlorination Reflux (~66°C THF) 8 hours Tetrahydrofuran (THF) 92.1 98.2
Ammoniation Room temperature 2-8 hours Methanol or Ethanol ~95.0 (post acidification) 98.5
Acidification Room temperature Until pH 3 Methanol/HCl - -

Research Findings and Notes

  • The use of bis(trichloromethyl)carbonate (triphosgene) as chlorinating agent offers a significant improvement over traditional bromination or thionyl chloride methods by reducing hazardous waste and improving safety in industrial-scale synthesis.
  • The intermediate 4-ethyl-2,5-oxazolidinedione is a stable compound that can be isolated and purified before ammoniation, allowing better control of reaction quality.
  • Ammoniation under ammonia gas saturation is efficient and straightforward, with reaction times between 2 to 8 hours depending on scale and solvent choice.
  • Acidification with concentrated hydrochloric acid to pH 3 precipitates the hydrochloride salt with high purity.
  • For the final compound, the attachment of the 2-pyridinylmethyl group likely follows standard amide coupling or alkylation methods, though explicit protocols require further literature or experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodology : The compound is synthesized via amidation of 2-amino-3-methylbutanoic acid derivatives with 2-(aminomethyl)pyridine, followed by hydrochloride salt formation. Key parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of carboxylic acid to amine ensures complete amidation .
  • Catalysis : Use of coupling agents like EDC/HOBt under inert atmosphere (N₂/Ar) to suppress side reactions .
  • Purification : Crystallization from ethanol/water (3:1 v/v) yields >95% purity, monitored by HPLC .

Q. How can researchers confirm the structural integrity of this compound, particularly its pyridinylmethyl substituent and hydrochloride salt form?

  • Analytical workflow :

  • ¹H/¹³C NMR : Pyridine protons appear as a multiplet at δ 8.3–8.7 ppm; the methylene bridge (N-CH₂-pyridine) resonates at δ 4.1–4.3 ppm .
  • FT-IR : N-H stretching (amide) at ~3300 cm⁻¹; pyridine ring vibrations at 1600–1450 cm⁻¹ .
  • Elemental analysis : Verify Cl⁻ content (~14.6% for hydrochloride form) .

Q. What solubility challenges are associated with this compound, and how can they be mitigated in biological assays?

  • Solubility profile :

SolventSolubility (mg/mL)
Water15–20
DMSO>50
Ethanol10–15
  • Strategies : Use co-solvents (e.g., 10% DMSO in PBS) or prepare as a cyclodextrin complex for in vitro studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different cell lines?

  • Root-cause analysis :

  • Controlled variables : Standardize cell culture media pH (7.4 ± 0.2) to prevent hydrochloride dissociation artifacts .
  • Orthogonal assays : Combine MTT assays with flow cytometry (apoptosis markers) to validate cytotoxicity mechanisms .
  • Batch consistency : Compare HPLC purity (>98%) and residual solvent levels (e.g., ethanol <0.5%) across studies .

Q. What strategies are effective in minimizing racemization during synthesis, given the chiral center at the 2-amino position?

  • Chiral integrity preservation :

  • Low-temperature synthesis : Conduct amidation at 0–5°C to reduce epimerization .
  • Enantioselective analysis : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol 85:15) to confirm >99% ee .
  • Protecting groups : Employ Boc-protected intermediates to stabilize the amino group during reactions .

Q. How can impurity profiling be systematically performed for this compound, particularly for residual starting materials or byproducts?

  • Impurity identification workflow :

  • LC-MS/MS : Detect traces of unreacted 2-(aminomethyl)pyridine (m/z 109.1) or hydrolyzed amide (m/z 132.1) .
  • Threshold limits : Set specifications for impurities (<0.1% for genotoxic alerts) per ICH Q3A guidelines .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Stability protocol :

  • Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 12) at 40°C for 24h .
  • Degradation markers : Monitor via UPLC for hydrolysis (amide bond cleavage) or pyridine ring oxidation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s hygroscopicity and its impact on crystallinity?

  • Controlled experiments :

  • Dynamic vapor sorption (DVS) : Measure moisture uptake at 25°C/60% RH; >5% weight gain indicates hygroscopicity .
  • Crystallization optimization : Use anti-solvents (e.g., MTBE) to improve crystal lattice stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride
Reactant of Route 2
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2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride

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